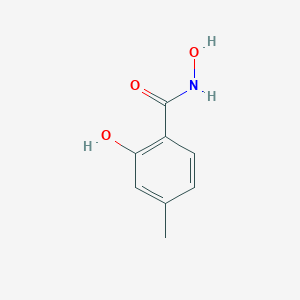
N,2-dihydroxy-4-methylbenzamide
Cat. No. B174648
Key on ui cas rn:
158671-29-5
M. Wt: 167.16 g/mol
InChI Key: GWUYSOZDSVVSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07772285B2
Procedure details


9.05 g of hydroxylamine hydrochloride was dissolved in 84 mL of methanol, to which 40.64 g of a 28% solution of sodium methoxide in methanol was added at room temperature, and then this mixture was stirred for 10 minutes. Then, 21 mL of a solution of 7.00 g of methyl 2-hydroxy-4-methylsalicylate in methanol was added dropwise to the reaction mixture, which was stirred for one hour at room temperature and then another four hours while heating it under reflux. The reaction mixture was added to water, and adjusted to pH 5 with 6M hydrochloric acid, and then resultant precipitate was filtered out thereof. The resultant solid was washed with water and diisopropyl ether successively to yield 5.95 g of N,2-dihydroxy-4-methylbenzamide as light yellow solid.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


[Compound]
Name
solution
Quantity
21 mL
Type
reactant
Reaction Step Two

Name
methyl 2-hydroxy-4-methylsalicylate
Quantity
7 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH:4][C:5]1(O)[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][CH:6]1[C:7](OC)=[O:8].O.Cl>CO.C[O-].[Na+]>[OH:3][NH:2][C:7](=[O:8])[C:6]1[CH:11]=[CH:12][C:13]([CH3:15])=[CH:14][C:5]=1[OH:4] |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.05 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
84 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
methyl 2-hydroxy-4-methylsalicylate
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1(C(C(=O)OC)C=CC(=C1)C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
this mixture was stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for one hour at room temperature
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
another four hours while heating it
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
resultant precipitate was filtered out thereof
|
WASH
|
Type
|
WASH
|
|
Details
|
The resultant solid was washed with water and diisopropyl ether successively
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ONC(C1=C(C=C(C=C1)C)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.95 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
